(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid
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Overview
Description
“(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid” is a chemical compound with the CAS Number: 2246870-91-5 . It has a molecular weight of 139.95 . It is in the form of a powder .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3 . The InChI key is AOAQHNFDDABREB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 139.95 . It is in the form of a powder . The compound is stored at a temperature of -10 degrees .Scientific Research Applications
Synthesis and Structural Characterization
A series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids, involving modifications and characterizations, have been synthesized, demonstrating the versatility of pyrazoleboronic acids in organic synthesis. The study by Durka et al. (2015) specifically addresses the synthesis and structural characterization of silylated or germylated pyrazoleboronic acids, highlighting the chemical behavior and potential applications in materials science and organic chemistry (Durka et al., 2015).
Organic Phosphorescent Materials
Zhang et al. (2018) explored the cyclic-esterification of aryl boronic acids, including pyrazoleboronic acids, to screen for organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This study underscores the potential of boronic acids in the development of novel luminescent materials with specific applications in organic electronics and photonics (Zhang et al., 2018).
Chemical Behavior and Interactions
Research on the chemical behavior of monomeric pyrazol-1-ylboranes by Alam and Niedenzu (1982) provides insights into the interactions of trigonal boron compounds with pyrazoles, contributing to our understanding of boron-nitrogen chemistry and its implications for the design of boron-based molecules for various applications (Alam & Niedenzu, 1982).
Organometallic Chemistry
The synthesis and bioassay screening of dimeric bis[dicarboxylatotetraorganodistannoxanes] incorporating pyrazol-1-ylboronic acid derivatives illustrate the application of boronic acids in the field of organometallic chemistry, potentially offering new routes to organotin compounds with biological activities (Wen et al., 2005).
C(sp3)-H Borylation
Yamamoto et al. (2019) discussed the Ir-catalyzed C(sp3)-H borylation of alkylboronic acids using pyrazolylaniline as a directing group. This method allows for the site-selective synthesis of polyborylalkanes, demonstrating the utility of boronic acids in complex organic transformations and the synthesis of polyborylated products (Yamamoto et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (1,4-dimethyl-1h-pyrazol-3-yl)boronic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Pyrazole-bearing compounds have been shown to have potent antileishmanial and antimalarial activities . This suggests that these compounds may interfere with the biochemical pathways of Leishmania and Plasmodium species.
Pharmacokinetics
The pharmacokinetic properties of similar pyrazole-bearing compounds suggest that they may have properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar pyrazole-bearing compounds have been shown to have potent antileishmanial and antimalarial activities . This suggests that these compounds may have significant molecular and cellular effects on Leishmania and Plasmodium species.
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which involves boronic acids, is influenced by exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Cellular Effects
Therefore, it is difficult to provide a detailed account of how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Therefore, it is difficult to provide any information on effects on metabolic flux or metabolite levels .
Transport and Distribution
There is limited information available on how this compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(1,4-dimethylpyrazol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAQHNFDDABREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2246870-91-5 |
Source
|
Record name | (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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